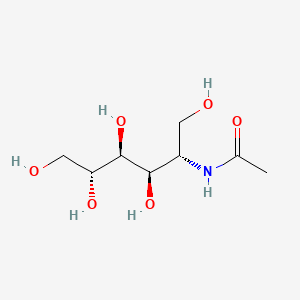N-Acetyl-D-glucosaminitol
CAS No.: 4271-28-7
Cat. No.: VC1713213
Molecular Formula: C8H17NO6
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4271-28-7 |
|---|---|
| Molecular Formula | C8H17NO6 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |
| Standard InChI Key | DWAICOVNOFPYLS-LXGUWJNJSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O |
| SMILES | CC(=O)NC(CO)C(C(C(CO)O)O)O |
| Canonical SMILES | CC(=O)NC(CO)C(C(C(CO)O)O)O |
Introduction
Chemical Identity and Structure
Basic Information
N-Acetyl-D-glucosaminitol is a carbohydrate derivative with the empirical formula C8H17NO6 and a molecular weight of 223.22 g/mol. Its Chemical Abstracts Service (CAS) registry number is 4271-28-7, and it has the MDL number MFCD00083233 . Structurally, it is defined as a 2-deoxyhexitol derivative that is D-glucitol (also known as sorbitol) in which the 2-hydroxy substituent is replaced by an acetamido group .
Structural Characteristics
The compound is derived from D-glucitol and features an acetamido group (-NHCOCH3) at the C-2 position instead of a hydroxyl group. This structural arrangement gives N-Acetyl-D-glucosaminitol distinct chemical properties compared to its parent compound, N-acetyl-D-glucosamine.
Relationship to N-acetyl-D-glucosamine
N-Acetyl-D-glucosaminitol is the reduced form of N-acetyl-D-glucosamine. While N-acetyl-D-glucosamine has the formula C8H15NO6 and a molecular weight of 221.21 g/mol , N-Acetyl-D-glucosaminitol has two additional hydrogen atoms (C8H17NO6) and a molecular weight of 223.22 g/mol , consistent with the reduction of the aldehyde group to a primary alcohol.
Table 1: Comparison of N-Acetyl-D-glucosaminitol and N-acetyl-D-glucosamine
| Property | N-Acetyl-D-glucosaminitol | N-acetyl-D-glucosamine |
|---|---|---|
| Molecular Formula | C8H17NO6 | C8H15NO6 |
| Molecular Weight | 223.22 g/mol | 221.21 g/mol |
| CAS Number | 4271-28-7 | 7512-17-6 |
| Functional Group at C-1 | Primary alcohol | Hemiacetal/aldehyde |
| Structure Type | Sugar alcohol | Amino sugar |
Physical and Chemical Properties
Physical State and Appearance
N-Acetyl-D-glucosaminitol typically exists as a white crystalline solid at room temperature. Like many sugar alcohols, it is expected to be hygroscopic and soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.
Solubility Characteristics
Based on its structural similarity to other sugar alcohols, N-Acetyl-D-glucosaminitol is likely highly soluble in water, moderately soluble in polar organic solvents such as methanol and ethanol, and poorly soluble in non-polar organic solvents like hexane and toluene.
Stability and Reactivity
Synthesis and Preparation Methods
Reduction of N-acetyl-D-glucosamine
The most straightforward method to synthesize N-Acetyl-D-glucosaminitol is through the reduction of N-acetyl-D-glucosamine. This process typically involves the use of sodium borohydride (NaBH4) or other reducing agents to convert the aldehyde/hemiacetal functionality at the C-1 position to a primary alcohol.
Starting Materials
The synthesis of N-Acetyl-D-glucosaminitol relies on the availability of N-acetyl-D-glucosamine, which can be obtained from various sources. N-acetyl-D-glucosamine itself can be produced through several methods:
-
Chemical methods: Using chitin as a substrate through acid hydrolysis processes
-
Enzymatic methods: Employing enzymes like chitinase and chitobiase to break down chitin
-
Biotransformation methods: Using microbial systems to convert chitin or other precursors
A continuous production system for N-acetyl-D-glucosamine has been reported with an average productivity of 78 g/L/h using a two-stage bioreactor system operated continuously over a 10-day period .
Biological Significance and Applications
Glycobiology Research
As a stable analog of N-acetyl-D-glucosamine, N-Acetyl-D-glucosaminitol may serve as a valuable tool in glycobiology research. The reduced form could be used in studies on carbohydrate-protein interactions, potentially offering increased stability in experimental conditions compared to N-acetyl-D-glucosamine.
Current Research and Future Directions
Research Limitations
Research specifically focused on N-Acetyl-D-glucosaminitol appears to be limited, as evidenced by the scarcity of publications directly addressing this compound. This presents an opportunity for researchers to explore the unique properties and potential applications of this reduced form of N-acetyl-D-glucosamine.
| Research Area | Potential Application | Rationale |
|---|---|---|
| Pharmaceutical Development | Joint disorder treatment | May offer similar benefits to N-acetyl-D-glucosamine with potentially different pharmacokinetics |
| Cancer Research | Anti-tumor agent | Based on reported anti-tumor properties of N-acetyl-D-glucosamine |
| Glycobiology | Stable glycoconjugate precursor | Reduced form offers greater stability in certain reaction conditions |
| Immunology | Immunomodulator | May influence immune responses similar to other modified sugars |
| Structural Biology | Protein-carbohydrate interaction studies | Could serve as a useful probe for studying binding specificity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume